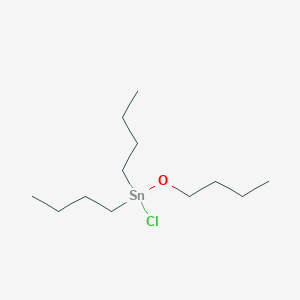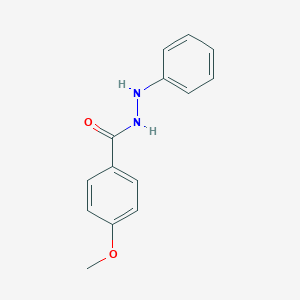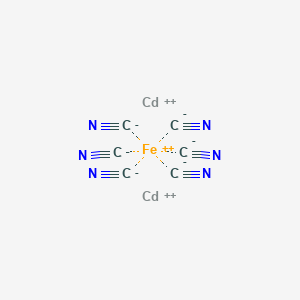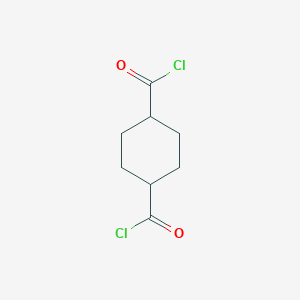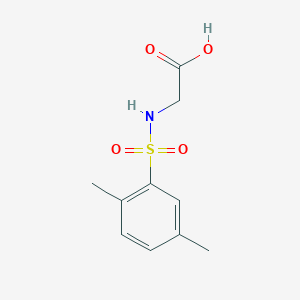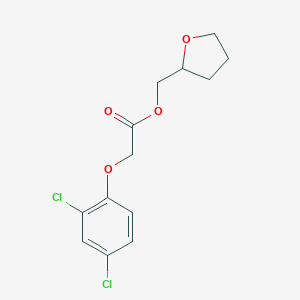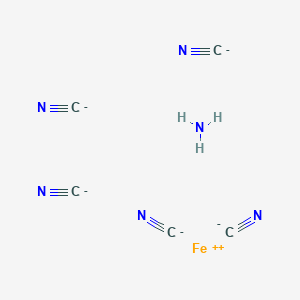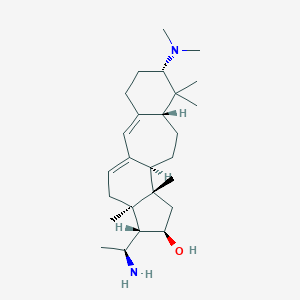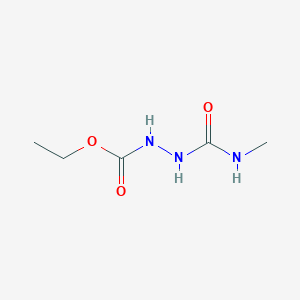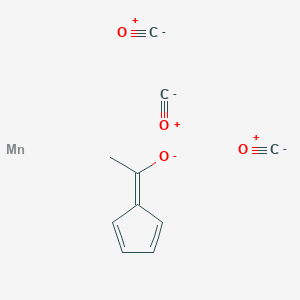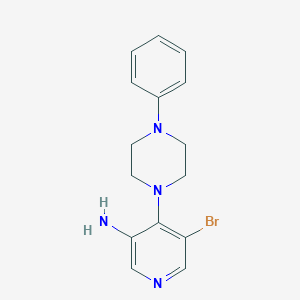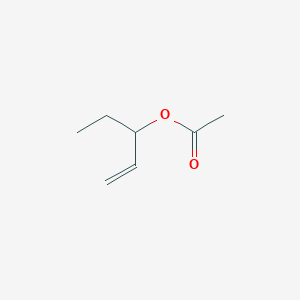
1-Penten-3-yl Acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Penten-3-yl acetate and related compounds involves several key methodologies, including the use of 1,3-diene systems derived from E-2-Penten-4-yn-1-ol through lithium amide-induced alkylation and cuprous iodide catalyzed Grignard coupling reactions (Yadav, Deshpande, & Reddy, 1989). Additionally, the synthesis of unsaturated compounds like 1-Penten-3-yl acetate can also involve reactions of 1-propynyl radicals with ethylene, leading to the formation of 1-penten-3-yne, showcasing the complexity and versatility of synthetic strategies in creating this compound (He, Zhao, Thomas, Galimova, Mebel, & Kaiser, 2019).
Molecular Structure Analysis
The molecular structure of 1-Penten-3-yl acetate is crucial for understanding its reactivity and properties. The structure has been studied through various spectroscopic methods, providing insights into its conformation and electronic distribution. However, specific detailed studies focusing solely on the molecular structure of 1-Penten-3-yl acetate were not highlighted in the recent literature, indicating a potential area for further research.
Chemical Reactions and Properties
1-Penten-3-yl acetate participates in a variety of chemical reactions, reflecting its versatile reactivity profile. For instance, its radical intermediates, such as 1-penten-3-yl radicals, are involved in decomposition and isomerization reactions, crucial for understanding its behavior in combustion systems and synthetic applications (Tsang, 2006).
Physical Properties Analysis
The physical properties of 1-Penten-3-yl acetate, such as boiling point, melting point, and solubility, are essential for its handling and application in various chemical processes. While specific details on these properties were not directly found in the queried literature, such information is typically determined through standard experimental procedures in physical chemistry.
Chemical Properties Analysis
The chemical properties of 1-Penten-3-yl acetate, including its reactivity towards nucleophiles, electrophiles, and radicals, underpin its utility in organic synthesis. The compound's behavior in catalytic isomerization and its reactions with ethynylarenes to construct multisubstituted fluorene skeletons exemplify its chemical versatility (Wang, Yan, Zhong, & Liang, 2012).
Aplicaciones Científicas De Investigación
Thermal Reactions : Multiphoton infrared absorption from a CO2 laser was used to initiate gas-phase thermal reactions of cis- and trans-3-penten-2-yl acetate, leading to beta-elimination, sigmatropic rearrangement, and delta-elimination processes. These reactions are primarily pseudopericyclic in character (Hua Ji, Li Li, Xiaoliang Xu, S. Ham, L. Hammad, D. Birney, 2009).
Synthesis of Sex Pheromones : E-2-Penten-4-yn-1-ol was utilized as a source for 1,3-diene systems, crucial for the synthesis of sex pheromones like (Z,E)-9,11-tetradecadienyl acetate and (E,E)-10,12-hexadecadienal, which are significant for controlling cotton pests (J. Yadav, P. Deshpande, E. R. Reddy, 1989).
Decomposition Mechanisms : Research focused on the decomposition of 1-penten-3-yl, 1-penten-4-yl, and 1-penten-5-yl radicals, which are formed from 1-pentene and play a significant role in combustion systems. This study helps in understanding the reaction channels and stability of these radicals (W. Tsang, 2006).
Chemo-Enzymatic Process : A chemo-enzymatic process was developed for the preparation of optically active compounds from racemic 1,1,1-trichloro-2-acetoxy-4-methyl-3-pentene. This process involves lipase-catalyzed kinetic resolution and is significant in the synthesis of compounds like permethrinic or deltamethrinic acids (A. Fishman, D. Kellner, A. Ioffe, E. Shapiro, 2000).
Asymmetric Coupling Reactions : Arylmagnesium bromides were reacted with 3-penten-2-yl acetate to afford compounds like (R)-4-aryl-2-pentene in high chemical and optical yields, showcasing its application in asymmetric synthesis (T. Hiyama, Noriko Wakasa, 1985).
Isomerization Studies : Studies on the catalytic isomerization of 1-pentene to 2-cis and 2-trans-pentene revealed insights into the mechanism and influencing factors such as solvents and temperature, which are crucial in industrial processes (M. Valle, D. Osella, G. Vaglio, 1976).
Propiedades
IUPAC Name |
pent-1-en-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(5-2)9-6(3)8/h4,7H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLKTTBPWZXARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336240 | |
| Record name | 1-Penten-3-yl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Penten-3-yl Acetate | |
CAS RN |
10500-11-5 | |
| Record name | 1-Penten-3-yl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Penten-3-yl Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

